Basicity Shift vs. 4-Ethylpyridin-2-amine
The predicted pKa of 4-(2,2,2-trifluoroethyl)pyridin-2-amine is 6.30 ± 0.11 , while the non‑fluorinated analog 4‑ethylpyridin‑2‑amine exhibits a predicted pKa of 7.29 ± 0.11 . The CF₃CH₂– group thus lowers basicity by approximately one log unit, reducing the fraction of protonated species from ~42 % to ~7 % at pH 7.4.
| Evidence Dimension | pKa (predicted, 25 °C) |
|---|---|
| Target Compound Data | 6.30 ± 0.11 |
| Comparator Or Baseline | 4-Ethylpyridin-2-amine: 7.29 ± 0.11 |
| Quantified Difference | ΔpKa = −0.99 (target less basic) |
| Conditions | Predicted values from ChemicalBook; method not specified |
Why This Matters
Lower basicity at the pyridine nitrogen reduces hERG channel blocking risk and can improve cell permeability, factors critical in selecting a lead‑like 2‑aminopyridine core.
